2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
Description
The compound 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide (hereafter referred to as the target compound) features a core imidazole ring substituted at the 1-position with a 3,5-dimethylphenyl group. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 2-ethoxyphenyl group at the nitrogen atom. This structure combines electron-donating (methyl, ethoxy) and hydrophobic (aromatic) groups, making it a candidate for diverse biological activities, including anticancer and enzyme inhibition .
Properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-4-26-19-8-6-5-7-18(19)23-20(25)14-27-21-22-9-10-24(21)17-12-15(2)11-16(3)13-17/h5-13H,4,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVUMZLSPTVTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Imidazole/Benzimidazole Core Variations
N-(2,4-Dinitrophenyl)-3-(2-(1H-benzimidazol-2-ylthio)acetamido)benzamide (W1) Structure: Benzimidazole core with a 2,4-dinitrophenyl group. Key Differences: Replaces the imidazole with benzimidazole and introduces a nitro group.
N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-imidazol-2-yl]thio]acetamide derivatives Structure: Imidazole substituted with 4,5-dimethyl and p-tolyl/4-nitrophenyl groups. Key Differences: Incorporates benzothiazole and nitro/tolyl substituents. Activity: Exhibits cytotoxicity against C6 glioma and HepG2 cells (IC₅₀: 15.67 µg/mL against C6), highlighting the importance of aryl-amino groups in antiproliferative activity .
Thioacetamide Linkage and Aryl Substitutions
NAAB-496 (2-({1-[(3,5-Dimethylphenyl)sulfonyl]-1H-benzimidazol-2-yl}sulfanyl)-N-[2-chloro-4-(methylsulfonyl)phenyl]acetamide) Structure: Benzimidazole with a sulfonyl group and chloro-methylsulfonylphenyl substitution. Activity: Studied for bioavailability and metabolism, with ¹³C-NMR data confirming structural stability .
N-(2-Chloro-4-methylphenyl)-2-[[1-(3,5-dimethylphenyl)methyl-benzimidazol-2-yl]thio]acetamide (Compound 2)
- Structure : Chloro and methyl groups on the phenyl ring.
- Key Differences : Chlorine introduces electron-withdrawing effects, influencing elastase inhibition efficacy .
Meta-Substitution Effects
- 3,5-Dimethylphenyl-2,2,2-trichloro-acetamide: Structure: Meta-dimethyl substitution on phenyl.
Key Research Findings
Electron-Withdrawing vs. Electron-Donating Groups: Nitro groups (e.g., in W1 and 4-nitrophenyl derivatives) enhance cytotoxicity but may reduce bioavailability due to increased polarity .
Meta-Substitution Impact :
- 3,5-Dimethylphenyl groups induce steric effects and asymmetric crystal packing, which may influence melting points and solubility .
Thiazole and Thiadiazole Hybrids :
- Compounds like 4d–4i () with thiadiazole moieties show varied melting points (180–220°C) and distinct NMR profiles, suggesting structural rigidity beneficial for stability .
Enzyme Inhibition :
- Chlorophenyl derivatives (e.g., Compound 2) exhibit elastase inhibition, linked to chlorine’s electron-withdrawing effects enhancing ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
